molecular formula C15H20N6O3 B1230549 N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine

N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine

Cat. No. B1230549
M. Wt: 332.36 g/mol
InChI Key: BMOMGGXGNNCQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine is a C-nitro compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound can be synthesized through the aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one, producing diimines of nitromalonaldehyde. These diimines are significant as they behave as synthetic equivalents of unstable nitromalonaldehyde, useful in affording azaheterocycles with hydrazines or diamines (Nishiwaki, Tohda, & Ariga, 1996).
  • A study on the aminolysis of 3-methyl-5-nitropyrimidin-4(3//)-one, a closely related compound, reveals its conversion into polysubstituted pyridone, demonstrating its utility in the synthesis of polyfunctionalized systems (Nishiwaki et al., 1996).

Potential Biological and Pharmacological Applications

  • Investigations into 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives, which are structurally similar, have shown binding affinity to human histamine H3 receptors, suggesting potential in the development of H3R ligands with high affinity and receptor subtype selectivity (Sadek et al., 2014).
  • Compounds related to N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine have shown significant in vitro cell growth inhibition in various cell lines, hinting at potential antiproliferative activities (Otmar et al., 2004).

Miscellaneous Applications

  • Related compounds have been used in the synthesis of novel macrocyclic Schiff-base complexes with Mn(II) and Zn(II), exhibiting cytotoxic and antibacterial properties. This suggests potential applications in developing therapeutic agents for treating conditions like glioblastoma and bacterial infections (Keypour et al., 2017).

properties

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

2-N-(furan-2-ylmethyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C15H20N6O3/c1-10-4-2-6-20(9-10)14-12(21(22)23)13(16)18-15(19-14)17-8-11-5-3-7-24-11/h3,5,7,10H,2,4,6,8-9H2,1H3,(H3,16,17,18,19)

InChI Key

BMOMGGXGNNCQLN-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N2-(2-furanylmethyl)-6-(3-methyl-1-piperidinyl)-5-nitropyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.